molecular formula C20H21NO3 B6544990 5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide CAS No. 929513-60-0

5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No. B6544990
CAS RN: 929513-60-0
M. Wt: 323.4 g/mol
InChI Key: HPLVOGSIMCXBFQ-UHFFFAOYSA-N
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Description

5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide, abbreviated as 5-E-N-EPC, is a chemical compound used in the synthesis of various drugs and compounds. It is a heterocyclic compound, containing both an ethoxy and a carboxamide group. In recent years, 5-E-N-EPC has become increasingly important in scientific research due to its wide range of applications and its ability to interact with various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 5-E-N-EPC is not fully understood. However, it is believed that the compound interacts with various biochemical and physiological processes. For example, it is believed that 5-E-N-EPC binds to the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. In addition, it is believed that 5-E-N-EPC binds to various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-E-N-EPC have been studied in various animal models. In general, the compound has been found to have anti-inflammatory, anticonvulsant, and antihistamine effects. In addition, 5-E-N-EPC has been found to modulate the activity of various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

5-E-N-EPC has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and can be prepared in large quantities. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound is not very soluble in water and is not very stable in the presence of light or heat. Therefore, it is important to take precautions to ensure that the compound is stored and handled properly.

Future Directions

There are several potential future directions for research on 5-E-N-EPC. One potential direction is to further investigate the biochemical and physiological effects of the compound. In particular, further research could be conducted on the compound’s ability to modulate the activity of various receptors. In addition, further research could be conducted on the compound’s ability to interact with various enzymes, such as cyclooxygenase-2 (COX-2). Finally, further research could be conducted to investigate the potential therapeutic applications of the compound, such as its use in the treatment of various diseases and conditions.

Synthesis Methods

5-E-N-EPC can be synthesized through a variety of methods, including the Mitsunobu reaction and the Ullmann reaction. The Mitsunobu reaction involves the use of a phosphine oxide and an alkoxide to produce the desired product. The Ullmann reaction, on the other hand, involves the use of an aryl halide and a copper salt to produce the desired product. Both of these methods have been used to synthesize 5-E-N-EPC and have been found to be effective.

Scientific Research Applications

5-E-N-EPC has a wide range of applications in scientific research. It has been used in the synthesis of various drugs and compounds, including anticonvulsants, antihistamines, and anti-inflammatory agents. It has also been used in the synthesis of various biochemical and physiological processes, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). In addition, 5-E-N-EPC has been used in the synthesis of various compounds that are involved in the regulation of cell growth, differentiation, and apoptosis.

properties

IUPAC Name

5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-4-14-6-8-15(9-7-14)21-20(22)19-13(3)24-18-11-10-16(23-5-2)12-17(18)19/h6-12H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLVOGSIMCXBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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